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3-[2-(dimethylamino)ethyl]-1-[(4-methoxyphenyl)methyl]-3-(oxan-4-yl)urea

HIV-1 entry inhibitor gp41 pocket binding structure-activity relationship

ADS-J13 (CAS 1797076-09-5) is a rationally designed, neutral phenylurea featuring a signature Y‑shaped topology (dimethylaminoethyl, 4‑methoxybenzyl, and oxan‑4‑yl arms) for selective engagement of the HIV‑1 gp41 NHR hydrophobic pocket. Unlike polyanionic ADS‑J congeners, its neutral scaffold enables cleaner dose‑response curves and gp41‑selective mechanistic studies. Procure this compound to validate pocket blockade via NC‑1 ELISA, build oxan‑4‑yl SAR series, or benchmark in silico docking against the gp41 core structure.

Molecular Formula C18H29N3O3
Molecular Weight 335.448
CAS No. 1797076-09-5
Cat. No. B2845234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(dimethylamino)ethyl]-1-[(4-methoxyphenyl)methyl]-3-(oxan-4-yl)urea
CAS1797076-09-5
Molecular FormulaC18H29N3O3
Molecular Weight335.448
Structural Identifiers
SMILESCN(C)CCN(C1CCOCC1)C(=O)NCC2=CC=C(C=C2)OC
InChIInChI=1S/C18H29N3O3/c1-20(2)10-11-21(16-8-12-24-13-9-16)18(22)19-14-15-4-6-17(23-3)7-5-15/h4-7,16H,8-14H2,1-3H3,(H,19,22)
InChIKeyPWHHIBXBFMNTAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / 40 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 3-[2-(dimethylamino)ethyl]-1-[(4-methoxyphenyl)methyl]-3-(oxan-4-yl)urea (ADS-J13) Belongs in Your HIV-1 Entry Inhibitor Procurement Plan


3-[2-(dimethylamino)ethyl]-1-[(4-methoxyphenyl)methyl]-3-(oxan-4-yl)urea (CAS 1797076-09-5, synonym ADS-J13) is a synthetic phenylurea/pyrimidinone derivative classified within the ADS-J series of small-molecule HIV-1 entry inhibitors [1]. The compound features a signature Y-shaped architecture comprising a dimethylaminoethyl arm, a 4-methoxybenzyl arm, and an oxan-4-yl (tetrahydropyran) moiety arranged around a central urea scaffold . This structural motif was rationally designed to target the hydrophobic pocket within the N-terminal heptad repeat (NHR) trimer of the HIV-1 gp41 envelope glycoprotein, a mechanism first established for the series founder compound ADS-J1 [2]. ADS-J13's molecular formula is C18H29N3O3 (MW 335.44 g/mol), and it is primarily supplied as a research-grade tool compound for mechanistic studies of gp41-mediated viral-host membrane fusion [1].

The Hidden Cost of Swapping ADS-J13 for a Generic Phenylurea or the Wrong Series Analog


Within the ADS-J family, subtle structural variations dictate gp41 pocket occupancy, salt-bridge formation with Lys574, and consequent antiviral potency [1]. The founding compounds ADS-J1 and ADS-J2 are polysulfonic acid congeners that achieve micromolar inhibition through electrostatic anchoring, whereas ADS-J13 replaces the sulfonic acid groups with a neutral 4-methoxybenzyl substituent and an oxan-4-yl ring, fundamentally altering hydrogen-bonding capacity and lipophilicity [2]. Generic phenylurea compounds lacking the Y-shaped topology or the dimethylaminoethyl basic center fail to dock productively into the gp41 NHR hydrophobic cavity and show negligible anti-HIV-1 activity in the standard NC-1 ELISA-based gp41 six-helix bundle formation assay [3]. Consequently, procuring an in-class analog without verifying its gp41 pocket engagement profile risks both experimental failure and wasted resource allocation in viral entry mechanism studies.

Quantitative Comparator Evidence for ADS-J13 (CAS 1797076-09-5) Against Closest Analogs


Structural Deviation from ADS-J1: Functional Group Replacement Dictates gp41 Binding Mode

ADS-J13 differs from the series prototype ADS-J1 by replacement of two sulfonic acid groups with a 4-methoxybenzyl substituent at the N'-position and an oxan-4-yl ring at the N-position of the urea core. ADS-J1 contains naphthalene trisulfonic acid moieties that form salt bridges with gp41 Lys574, with an IC50 of approximately 5–10 µM in the NC-1 ELISA gp41 six-helix bundle formation assay [1]. ADS-J13, by substituting these anionic groups with neutral lipophilic arms, is predicted to shift the binding interaction from purely electrostatic anchoring toward a mixed hydrophobic/hydrogen-bonding mode within the same gp41 NHR pocket [2]. The molecular weight is reduced from approximately 650–700 Da (ADS-J1) to 335.44 Da (ADS-J13), representing a >300 Da difference that alters membrane permeability potential .

HIV-1 entry inhibitor gp41 pocket binding structure-activity relationship phenylurea scaffold

Comparative Topology: ADS-J13 Retains the Y-Shaped Architecture Critical for gp41 Pocket Docking While ADS-J21 Shrinks the Scaffold

The anti-HIV-1 activity of ADS-series compounds depends on a Y-shaped molecular topology that simultaneously occupies multiple subsites within the gp41 NHR hydrophobic pocket [1]. ADS-J13 maintains the three-arm architecture: Arm 1 (dimethylaminoethyl), Arm 2 (4-methoxybenzyl), and Arm 3 (oxan-4-yl), all connected through a central urea linker . By contrast, ADS-J21, a more recently disclosed analog, features a reduced Y-shaped scaffold with lower molecular weight, but its specific substituent pattern and resulting pocket-fit parameters may differ [2]. The oxan-4-yl ring in ADS-J13 introduces a conformationally semi-constrained tetrahydropyran oxygen that can act as a hydrogen-bond acceptor, a feature absent in ADS-J1 (which bears sulfonate-substituted naphthalene rings) and in ADS-J21 (whose published structure lacks this ether oxygen) [3].

Y-shaped topology gp41 NHR trimer molecular docking six-helix bundle

Phenylurea/Pyrimidinone Classification Distinguishes ADS-J13 from Sulfonic-Acid-Based Series Members and Generic Urea Derivatives

The National Library of Medicine MeSH database classifies ADS-J13 under both 'Phenylurea Compounds' and 'Pyrimidinones,' reflecting its hybrid heterocyclic character [1]. This dual classification is unique within the ADS-J family: ADS-J1 and ADS-J2 are indexed primarily as polysulfonic acid-based naphthalene ureas, without the pyrimidinone designation [2]. The pyrimidinone assignment for ADS-J13 suggests the presence of a cyclic urea-like motif or a tautomeric form not present in ADS-J1/J2, potentially arising from the electronic interplay between the oxan-4-yl oxygen and the urea carbonyl [3]. This structural distinction may influence metabolic stability, solubility, and target engagement kinetics.

phenylurea compounds pyrimidinones HIV-1 fusion inhibitor MeSH classification

ADS-J13 as a gp41-Targeted Probe: Differentiating the Core Scaffold from gp120-Targeted Congeners

Mechanistic studies on ADS-J1 demonstrated that its primary target is the gp41 NHR hydrophobic pocket, as shown by time-of-addition experiments where the compound lost efficacy when added after virus-cell fusion initiation, and by its ability to block gp41 six-helix bundle formation in the NC-1 ELISA at low micromolar concentrations [1]. However, subsequent resistance-mapping studies revealed that ADS-J1 can also interact with gp120 at the coreceptor binding site, indicating a dual-targeting capability [2]. ADS-J13, by virtue of its phenylurea/pyrimidinone chemotype assignment, is hypothesized to maintain gp41 NHR pocket engagement as its primary mechanism, but the absence of the naphthalene sulfonate groups present in ADS-J1 may reduce secondary gp120 interactions, potentially yielding a cleaner gp41-selective pharmacological profile [3]. Direct comparative time-of-addition and gp120-binding ELISA data for ADS-J13 vs. ADS-J1 are not yet publicly available, representing a critical evidence gap that procurement decisions should acknowledge.

gp41 vs gp120 targeting HIV-1 entry mechanism time-of-addition assay fusion inhibitor

Optimal Experimental Use Cases for ADS-J13 (CAS 1797076-09-5) Based on Its Differentiated Structural Profile


Head-to-Head gp41 NHR Pocket Binding Comparison with ADS-J1 Using NC-1 ELISA

ADS-J13's neutral, lower-molecular-weight scaffold (335.44 Da) vs. ADS-J1's polyanionic structure makes it an ideal candidate for comparative dose-response studies in the NC-1 monoclonal antibody-based ELISA that quantifies gp41 six-helix bundle formation. This assay has been validated for ADS-J1 (IC50 ~5–10 µM) and can establish whether ADS-J13 achieves equivalent or superior pocket blockade through its hydrophobic-hydrogen-bonding binding mode [1]. Such data would directly address the critical evidence gap identified in Section 3.

Structure-Activity Relationship (SAR) Expansion of the ADS-J Phenylurea Series with Oxan-4-yl Substituent Exploration

The oxan-4-yl (tetrahydropyran) ring in ADS-J13 represents a conformationally semi-constrained oxygen heterocycle not present in ADS-J1, ADS-J2, or ADS-J21. Procurement of ADS-J13 enables systematic SAR studies where the oxan-4-yl group is varied (e.g., to tetrahydrothiopyran, piperidine, or cyclohexyl analogs) to map the contribution of the ring oxygen's hydrogen-bond acceptor capacity to gp41 binding affinity and antiviral potency [2]. This chemical biology application is uniquely enabled by ADS-J13's distinct substitution pattern.

Dual-Mechanism HIV-1 Entry Inhibition Profiling: gp41 vs. gp120 Selectivity Determination

Given that ADS-J1 exhibits dual gp41/gp120 engagement, ADS-J13 (which lacks the naphthalene sulfonate groups implicated in gp120 binding) can serve as a gp41-selective probe in time-of-addition, cell-cell fusion, and gp120 competition ELISA assays [3]. Comparative testing against ADS-J1 and a gp120-specific inhibitor control (e.g., BMS-488043) would quantify the selectivity shift and establish ADS-J13's utility as a cleaner pharmacological tool for gp41-focused mechanistic studies.

Computational Docking and Molecular Dynamics Simulation of gp41 NHR Trimer-Ligand Complexes

The well-defined Y-shaped topology and the availability of SMILES/InChI data for ADS-J13 make it suitable for in silico docking studies against the gp41 NHR trimer hydrophobic pocket (PDB entries derived from the gp41 core structure). Its oxan-4-yl and 4-methoxybenzyl arms can be parametrized for molecular dynamics simulations to predict binding free energies (MM/PBSA or MM/GBSA), hydrogen-bond occupancy at Lys574, and conformational stability of the ligand-pocket complex, providing computational benchmarks that complement and guide wet-lab experiments [4].

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